molecular formula C8H9N5 B13740642 5-Benzylaminotetrazole CAS No. 14832-58-7

5-Benzylaminotetrazole

Cat. No.: B13740642
CAS No.: 14832-58-7
M. Wt: 175.19 g/mol
InChI Key: XONYMCKGFMQQFX-UHFFFAOYSA-N
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Description

5-Benzylaminotetrazole is a nitrogen-rich heterocyclic compound that serves as a key synthetic intermediate in organic and medicinal chemistry. Its primary research value lies in its role as a stable and efficient precursor for the generation of benzyl isocyanide, a valuable building block for the synthesis of various nitrogen-containing compounds such as heterocycles and α-amino acid derivatives . The oxidation of this compound to benzyl isocyanide can be achieved using multiple methods, including sodium hypobromite (NaOBr), bromine, lead tetraacetate, or anodic oxidation, offering flexibility in synthetic planning . This compound is synthesized via the reductive alkylation of 5-aminotetrazole with benzaldehyde, followed by catalytic hydrogenation . In solid-state, its crystal structure is characterized by an extensive network of intermolecular N-H(amino)···N(tetrazole) hydrogen bonds, which facilitate the formation of dimeric and extended structures . Researchers utilize this compound and its derivatives in various studies, including N-alkylation reactions to produce regioisomeric products for further investigation . As a research chemical, it is strictly for use in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14832-58-7

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

N-benzyl-2H-tetrazol-5-amine

InChI

InChI=1S/C8H9N5/c1-2-4-7(5-3-1)6-9-8-10-12-13-11-8/h1-5H,6H2,(H2,9,10,11,12,13)

InChI Key

XONYMCKGFMQQFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NNN=N2

Origin of Product

United States

Sophisticated Synthetic Methodologies for 5 Benzylaminotetrazole and Analogues

Established and Novel Synthesis Routes of 5-Benzylaminotetrazole Core Structure

The construction of the this compound core can be achieved through several synthetic pathways, each with its own set of advantages and limitations. These routes primarily involve the formation of the tetrazole ring through cycloaddition reactions or the introduction of the benzylamino group onto a pre-existing tetrazole moiety.

Cycloaddition Reactions in Tetrazole Formation

Cycloaddition reactions, particularly [3+2] cycloadditions, are a cornerstone in the synthesis of the tetrazole ring system. nih.gov These reactions typically involve the addition of an azide (B81097) source to a nitrile. A well-established method for synthesizing 5-substituted-1H-tetrazoles involves the reaction of organic nitriles with sodium azide, often catalyzed by metal salts like zinc(II) bromide or cobalt(II) complexes. nih.govuoa.gr The use of catalysts enhances the reaction's efficiency and can be performed under homogeneous conditions. nih.gov

A common route to this compound starts with the reaction of benzyl (B1604629) isothiocyanate with sodium azide in water to produce 1-benzyl-1H-tetrazole-5-thiol. researchgate.net This intermediate can then be further functionalized. Another approach involves the reaction of cyanogen (B1215507) azide with primary amines, which generates an imidoyl azide intermediate that subsequently cyclizes to form 1-substituted 5-aminotetrazoles. researchgate.netorganic-chemistry.org

The Sharpless method, which utilizes sodium azide and zinc(II) bromide in a water-isopropanol solvent system, has been shown to be effective for the synthesis of various 5-substituted tetrazoles. uoa.gr This method provides good yields for the desired tetrazole products. uoa.gr Higher-order cycloadditions, while less common for simple tetrazole synthesis, represent an advanced strategy for constructing more complex cyclic systems. scripps.edu

Table 1: Examples of Cycloaddition Reactions in Tetrazole Synthesis

ReactantsCatalyst/ReagentsProductYield (%)Reference
Organic Nitriles, Sodium AzideZinc(II) Bromide5-Substituted-1H-tetrazoles40-67 uoa.gr
Organic Nitriles, Sodium AzideCobalt(II) Complex5-Substituted-1H-tetrazolesGood nih.gov
Benzyl Isothiocyanate, Sodium AzideWater1-Benzyl-1H-tetrazole-5-thiolGood researchgate.net
Cyanogen Azide, Primary AminesAcetonitrile/Water1-Substituted 5-aminotetrazolesGood researchgate.netorganic-chemistry.org

Reductive Alkylation and Catalytic Hydrogenation Approaches

Reductive alkylation is a versatile method for the synthesis of amines and can be applied to the synthesis of this compound. d-nb.inforesearchgate.net This process typically involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent. For instance, 5-aminotetrazole (B145819) can be reductively alkylated with benzaldehyde (B42025). orgsyn.org In a typical procedure, 5-aminotetrazole is reacted with benzaldehyde in the presence of a reducing agent like hydrogen over a palladium on carbon (Pd/C) catalyst. orgsyn.org This one-pot reaction forms the benzylamino substituent directly on the tetrazole ring.

Catalytic hydrogenation is a key step in many synthetic routes, often used for deprotection or saturation of double bonds. nih.govresearchgate.net For example, N-benzyloxycarbonyl-protected amino tetrazoles can be deprotected using catalytic hydrogenation to yield the free amino tetrazoles. uoa.gr Similarly, N-substituted tetrazoles prepared via Ugi reactions with benzyl isocyanide can be debenzylated under catalytic hydrogenation conditions to furnish NH-tetrazoles in quantitative yields. nih.gov Various catalysts, including Pd/C, Pt/C, and Raney Ni, are employed for these hydrogenations, with the choice of catalyst and reaction conditions influencing the outcome. researchgate.net

Table 2: Reductive Alkylation and Hydrogenation in Tetrazole Synthesis

Starting MaterialReagents/CatalystProductKey TransformationReference
5-Aminotetrazole, BenzaldehydeH₂, Pd/CThis compoundReductive alkylation orgsyn.org
N-Benzyloxycarbonyl-protected amino tetrazolesH₂, CatalystFree amino tetrazolesDeprotection uoa.gr
N-benzyl-substituted tetrazolesH₂, CatalystNH-tetrazolesDebenzylation nih.gov

Alternative Precursor-Based Pathways

Alternative synthetic strategies for this compound and its analogues often involve the use of different starting materials or reaction cascades. One such method begins with the reaction of monosubstituted thioureas with sodium azide. orgsyn.org Another approach utilizes the TMSN3-modified Ugi reaction with cyclic imines to directly prepare cyclic amines substituted with a tetrazole ring. nih.gov

Furthermore, 5-aminotetrazole can be sourced from the nitrosation of aminoguanidine (B1677879) followed by heterocyclization. researchgate.net The rearrangement of certain monosubstituted 5-aminotetrazole derivatives can also lead to the formation of their isomers, a phenomenon observed when heating this compound. acs.org

Regioselective Synthesis and Isomer Control

A significant challenge in the synthesis of substituted tetrazoles is controlling the regioselectivity of the reaction, particularly the position of substitution on the nitrogen atoms of the tetrazole ring.

Control over N1- and N2-Substitution

The tetrazole ring has two potential sites for substitution, the N1 and N2 positions, leading to the formation of regioisomers. The alkylation of a 5-substituted-1H-tetrazole anion typically results in a mixture of 1- and 2-alkyltetrazole regioisomers. mdpi.com The ratio of these isomers is influenced by several factors.

Studies have shown that in certain reactions, it is possible to selectively obtain the N2-coordinated tetrazolate. researchgate.net The choice of synthetic route can also dictate the regiochemical outcome. For instance, the reaction of cyanogen azide with primary amines specifically yields 1-substituted 5-aminotetrazoles. researchgate.netorganic-chemistry.org Conversely, certain alkylation reactions of 5-substituted NH-tetrazoles with alcohols in superacid have been shown to selectively produce 2-alkyl-2H-tetrazoles. researchgate.net

Factors Influencing Product Distribution

The distribution of N1- and N2-substituted products is influenced by a variety of factors, including:

Steric Hindrance: The steric bulk of the substituent at the 5-position and the alkylating agent can influence the site of substitution.

Electronic Effects: The electron-donating or withdrawing nature of the substituent on the tetrazole ring can affect the nucleophilicity of the different nitrogen atoms. iosrjournals.org

Reaction Conditions: The solvent, temperature, and nature of the base or catalyst used can significantly impact the isomer ratio. For example, the relative stability of the N-substituted isomers can differ in the gas phase versus in solution. core.ac.uk

Nature of the Electrophile: The type of alkylating or acylating agent used plays a crucial role in determining the regioselectivity.

Tautomerism: 5-substituted 1H-tetrazoles exist in two tautomeric forms, and the predominant tautomer in the reaction medium can influence the product distribution. mdpi.com

Computational studies have been employed to understand the relative stabilities of the N1 and N2 isomers and to predict the outcome of substitution reactions. iosrjournals.orgcore.ac.uk These studies indicate that 2-isomers are often thermodynamically more stable. core.ac.uk

Green Chemistry Principles and Sustainable Synthesis Protocols

The evolution of synthetic organic chemistry is increasingly guided by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.inacs.org These principles are pivotal in developing sustainable protocols for the synthesis of pharmacologically important molecules like this compound. Key tenets of green chemistry include the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, designing safer chemicals, employing safer solvents and auxiliaries, designing for energy efficiency, and the use of catalytic reagents over stoichiometric ones. acs.org By focusing on these objectives, chemists can create synthetic pathways that are not only efficient but also environmentally benign and economically viable. mlsu.ac.in The application of these principles to the synthesis of this compound and its analogues has led to the development of innovative methodologies that minimize environmental impact while enhancing process efficiency.

In the quest for more sustainable chemical manufacturing, significant attention has been given to reducing or eliminating the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free synthesis and microwave-assisted organic synthesis (MAOS) have emerged as powerful techniques that align with the principles of green chemistry. ajol.infonih.gov These methods often lead to dramatic reductions in reaction times, increased product yields, enhanced purity, and operational simplicity. researchgate.netorganic-chemistry.org

Microwave irradiation provides rapid and uniform heating of the reaction mixture, often resulting in different selectivity and higher yields compared to conventional heating methods. nih.govresearchgate.net For instance, the synthesis of a benzylamine-substituted benzotriazole (B28993), an analogue structure, demonstrated a significant improvement in yield and a drastic reduction in reaction time when switching from conventional reflux to microwave irradiation. researchgate.net This highlights the efficiency of microwave energy in driving reactions toward completion more effectively.

A comparative study on the synthesis of 5-substituted benzotriazole amides, including the benzylamine (B48309) analogue, provides clear evidence of the advantages of microwave-assisted synthesis.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzotriazole Analogue (4c) researchgate.net

Method Reagents Solvent Conditions Time Yield
Conventional 5-Benzotriazole carbonyl chloride, Benzylamine Benzene (B151609) Reflux Not Specified 70%
Microwave 5-Benzotriazole carbonyl chloride, Benzylamine Benzene 180 W Not Specified 93%

Solvent-free, or solid-state, reactions represent another cornerstone of green synthetic chemistry. rsc.orgnih.gov By eliminating the solvent, these methods reduce waste, cost, and the hazards associated with solvent handling and disposal. Techniques such as grinding or ball milling (mechanochemistry) can facilitate reactions between solid reactants, sometimes leading to the formation of products that are difficult to obtain from solution-phase reactions. rsc.orgnih.gov The combination of microwave irradiation with solvent-free conditions can further enhance reaction efficiency, offering a clean and economical synthetic route. ajol.info For example, the synthesis of various five-membered nitrogen heterocycles has been successfully achieved under solvent-free and microwave-assisted conditions, yielding products of high purity. nih.gov

Catalysis is a fundamental pillar of green chemistry, as catalytic reagents are inherently superior to stoichiometric ones by allowing for reactions with lower energy requirements and reduced waste generation. acs.org The development of novel, efficient, and recyclable catalysts is crucial for the sustainable synthesis of complex molecules like this compound.

Recent advancements have focused on using non-toxic and environmentally benign catalysts. Bismuth compounds, for instance, are particularly attractive as green catalysts because they are remarkably non-toxic, stable, and easy to handle. researchgate.net A notable green synthesis of 1-substituted 5-aminotetrazoles, which are structurally related to this compound, employs bismuth nitrate (B79036) (Bi(NO₃)₃·5H₂O) as a promoter in a three-component reaction under microwave heating. This method is lauded for its good yields, short reaction times, and simple workup procedure that avoids chromatographic purification. researchgate.net The regioselectivity of this reaction is strongly dependent on the electronic properties of the amine used, providing a predictable route to the desired isomer. researchgate.net

The table below summarizes the synthesis of various 1,5-disubstituted tetrazoles using a bismuth-promoted multicomponent reaction, illustrating the efficiency and scope of this green catalytic method.

Table 2: Bismuth-Promoted Multicomponent Synthesis of 1,5-Disubstituted Tetrazoles researchgate.net

Amine Isothiocyanate Promoter Conditions Time (min) Yield (%)
Benzylamine Phenyl isothiocyanate Bi(NO₃)₃·5H₂O MW, 80 °C 15 89
Aniline Phenyl isothiocyanate Bi(NO₃)₃·5H₂O MW, 80 °C 15 86
Cyclohexylamine Phenyl isothiocyanate Bi(NO₃)₃·5H₂O MW, 80 °C 15 85

Other catalytic systems are also being explored to improve the synthesis of aminotetrazole derivatives. Palladium-catalyzed N-arylation methods have been reported for the synthesis of N,1-diaryl-1H-tetrazol-5-amines. researchgate.net Furthermore, the use of affordable and stable reagents like trichloroisocyanuric acid as a desulfurizing agent in conjunction with trimethylsilyl (B98337) azide provides a more sustainable and safer route to substituted 5-aminotetrazoles in an environmentally friendly solvent. researchgate.net The continuous development of such catalytic systems is paramount to advancing the principles of green chemistry in pharmaceutical synthesis.

Elucidation of Chemical Reactivity and Advanced Derivatization Strategies

Chemical Transformations at the Tetrazole Ring

The tetrazole ring, an aromatic five-membered heterocycle, is susceptible to various chemical modifications.

Electrophilic and Nucleophilic Reactions

The tetrazole ring system can participate in both electrophilic and nucleophilic reactions. The nature of these interactions is fundamental to understanding the reactivity of aromatic compounds. unibo.itlibretexts.org Electrophiles, being electron-deficient species, are attracted to the electron-rich pi system of the aromatic ring, while nucleophiles, which are electron-rich, target electron-poor centers. unibo.itlibretexts.org

In the context of aminotetrazoles, electrochemical methods have been developed for cyanation reactions, where 5-aminotetrazole (B145819) can act as a source for both electrophilic and nucleophilic cyanide species. nih.gov This versatility allows for the synthesis of various cyanated compounds, including aromatic nitriles. nih.gov The process involves the electrogeneration of the cyanide source, which can then react with different substrates. nih.gov

Functionalization via C-H Deprotonation and Organometallic Intermediates

While specific examples for 5-benzylaminotetrazole are not extensively detailed in the provided results, the functionalization of heterocyclic compounds through C-H deprotonation and the use of organometallic intermediates is a well-established strategy in organic synthesis. This approach typically involves the use of a strong base to remove a proton from a C-H bond, creating a carbanion that can then react with various electrophiles. Organometallic reagents, such as those containing lithium or copper, are often employed to facilitate these transformations. orgsyn.org

Ring Transformations and Rearrangement Mechanisms

The tetrazole ring can undergo transformations and rearrangements, often driven by the pursuit of a more stable energetic state. chemistrysteps.com For instance, 5-alkylaminotetrazoles have been observed to isomerize at high temperatures (170-190°C) to the corresponding 1-alkyl-5-aminotetrazoles. researchgate.net This type of rearrangement highlights the dynamic nature of the tetrazole ring system.

A notable rearrangement occurs during the acetylation of this compound. acs.org Treatment with acetic anhydride (B1165640) in acetic acid leads to a monoacetyl derivative. acs.org However, upon hydrolysis, this derivative yields 1-benzyl-5-aminotetrazole, indicating that a rearrangement has occurred during the acetylation process. acs.org The initial product is believed to be 1-acetyl-5-benzylaminotetrazole, which then rearranges to the more stable 1-benzyl-5-acetylaminotetrazole. acs.orgresearchgate.net A possible mechanism for this type of rearrangement has been suggested. researchgate.net

Reactivity of the Benzylamino Moiety

The exocyclic benzylamino group provides another site for chemical modification, distinct from the tetrazole ring itself.

Amine Functionalization and Acylation Reactions

The nitrogen atom of the amino group in this compound can act as a nucleophile, making it susceptible to reactions with electrophiles. Acylation is a key example of this reactivity. The acetylation of this compound with acetic anhydride results in the formation of a monoacetyl derivative. acs.org Studies have shown that the acetylation of 5-aminotetrazole derivatives can lead to rearranged products. researchgate.netresearchgate.net For example, the acetylation of this compound can yield 1-benzyl-5-acetylaminotetrazole through a rearrangement process. acs.org The conditions for forming 1-acetyl-5-benzylaminotetrazole and its subsequent rearrangement have been described. researchgate.netresearchgate.net

The table below summarizes the acylation of this compound.

ReactantReagentProductObservation
This compoundAcetic Anhydride/Acetic Acid1-Benzyl-5-acetylaminotetrazoleRearrangement occurs during the reaction. acs.org

Aromatic Ring Modification Strategies

The benzyl (B1604629) group's aromatic ring presents further opportunities for derivatization through electrophilic aromatic substitution reactions. msu.edu These reactions involve the substitution of a hydrogen atom on the aromatic ring with an electrophile. msu.edu Common examples of such modifications include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu The specific conditions and catalysts used determine the nature of the electrophile and the resulting substitution pattern on the benzene (B151609) ring. msu.edu While these are general strategies for modifying aromatic rings, specific examples applied directly to the benzyl group of this compound were not detailed in the provided search results. nih.govmsu.edu

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, represent an efficient and atom-economical approach to complex molecules. researchgate.net The 5-aminotetrazole scaffold, the parent structure of this compound, is a versatile building block in MCRs due to its multiple nucleophilic centers. clockss.org In many MCRs, 5-aminotetrazole functions as a 1,3-binucleophile, where both the exocyclic amino group and an adjacent nitrogen atom of the tetrazole ring participate in the reaction. clockss.org

A prominent example is the Biginelli reaction and its variations. While the classic Biginelli reaction involves urea (B33335), an aldehyde, and a β-ketoester, 5-aminotetrazole can effectively replace urea to produce tetrazolo-fused pyrimidine (B1678525) derivatives. researchgate.netnih.gov These reactions are often catalyzed and can be performed under various conditions, including solvent-free heating. For instance, the reaction of 5-aminotetrazole monohydrate with substituted aromatic aldehydes and dimedone at high temperatures (160–170 °C) without a catalyst yields 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-ones. nih.gov Similarly, using ethyl acetoacetate (B1235776) and various aldehydes with 5-aminotetrazole under the catalysis of ammonium (B1175870) chloride can produce dihydrotetrazolo[1,5-a]pyrimidine derivatives. connectjournals.com The reactivity in these reactions is influenced by the electronic nature of the substituents on the aldehyde, with electron-withdrawing groups generally providing better yields than electron-donating groups. connectjournals.com

However, the reactivity profile of 5-aminotetrazole in MCRs can be distinct from other aminoazoles, and some established reactions, like certain Biginelli protocols, may fail or follow different pathways. clockss.org

A significant advanced derivatization strategy involving this compound is its use as a precursor for benzyl isocyanide, a key component in other powerful MCRs like the Ugi and Passerini reactions. The synthesis involves the dehydration of this compound, for example, using sodium hypobromite (B1234621) (NaOBr) under alkaline conditions. orgsyn.org The resulting benzyl isocyanide is a versatile reagent for generating molecular diversity.

The Ugi four-component reaction (U-4CR) typically combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. illinois.edu The use of benzyl isocyanide derived from this compound allows for the incorporation of the benzyl group into complex peptide-like structures. illinois.edu The reaction proceeds under mild conditions, often in polar solvents like methanol. illinois.edu

The Passerini three-component reaction (P-3CR) involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgnumberanalytics.com Discovered in 1921, it is one of the oldest isocyanide-based MCRs. wikipedia.org Benzyl isocyanide from this compound can participate in this reaction to create diverse molecular scaffolds. A notable variation is the Passerini tetrazole reaction (PT-3CR), where trimethylsilyl (B98337) azide (B81097) (TMSN₃) is used instead of a carboxylic acid, reacting with an aldehyde and an isocyanide to form 1,5-disubstituted tetrazoles directly. nih.gov

Table 1: Multicomponent Reactions Involving the Aminotetrazole Scaffold
Reaction NameComponentsTypical ProductRole of (Benzyl)aminotetrazoleReference
Biginelli-like Reaction5-Aminotetrazole, Aldehyde, Active Methylene (B1212753) Compound (e.g., β-dicarbonyl)Tetrazolo-fused DihydropyrimidinesActs as a urea surrogate (1,3-binucleophile) researchgate.netnih.govconnectjournals.com
Ugi ReactionAldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino AmidePrecursor to Benzyl Isocyanide component illinois.edu
Passerini ReactionAldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acyloxy AmidePrecursor to Benzyl Isocyanide component wikipedia.org
Passerini Tetrazole Reaction (PT-3CR)Aldehyde/Ketone, Isocyanide, TMS-Azide1,5-disubstituted TetrazolePrecursor to Benzyl Isocyanide component nih.gov

Stability and Decomposition Pathways of Functionalized Tetrazoles

The stability of the tetrazole ring is a critical factor in its application, particularly in energetic materials and pharmaceuticals. The decomposition of tetrazoles is complex and can be initiated by thermal, photolytic, or other energetic stimuli. aip.orgdtic.mil

Thermal Stability and Decomposition Pathways: The thermal decomposition of 5-substituted tetrazoles has been studied extensively, often in the context of high-energy-density materials. Two primary decomposition pathways for the tetrazole ring have been identified:

N₂ Extrusion: This pathway involves the cleavage of the N1-N2 and N3-N4 bonds, leading to the release of molecular nitrogen (N₂). Theoretical studies on 5-aminotetrazole predict that this is the main pathway for the aminotetrazole tautomer. dtic.milucr.edu

HN₃ Formation: This pathway involves ring opening and rearrangement to release hydrazoic acid (HN₃). This route is predicted to be dominant for the iminotetrazole tautomer. dtic.milucr.edu

The nature and position of substituents on the tetrazole ring significantly influence its thermal stability and the dominant decomposition pathway. dtic.milnih.gov For instance, the placement of functional groups can affect the decomposition temperature and whether the primary gaseous product is N₂ or HN₃. ucr.edunih.gov Asymmetric placement of functional groups around the ring tends to favor HN₃ production, while symmetric substitution can lead to N₂ formation. nih.gov In the case of 5-benzhydryl-1H-tetrazole, a compound structurally related to this compound, high-temperature decomposition (220-240 °C) in solution leads to the formation of diphenylmethane, indicating cleavage of the C5-N bond and loss of the tetrazole ring. nih.govbeilstein-journals.org This suggests that a likely thermal decomposition product of this compound would be toluene, following a similar fragmentation pattern.

Table 2: General Decomposition Pathways of the Tetrazole Ring
PathwayDescriptionKey ProductsFavored byReference
N₂ ExtrusionRing fragmentation with direct release of dinitrogen.N₂Aminotetrazole tautomer; Symmetric substitution dtic.milucr.edunih.gov
HN₃ FormationRing opening followed by rearrangement.HN₃ (Hydrazoic Acid)Iminotetrazole tautomer; Asymmetric substitution dtic.milucr.edunih.gov
C5-Substituent Bond CleavageLoss of the entire tetrazole moiety from the C5 substituent.Hydrocarbon (from substituent), N₂High temperatures nih.govbeilstein-journals.org

Photolytic and Hydrolytic Stability: The photolytic stability of a molecule is its resistance to degradation upon exposure to light. Molecules containing chromophores that absorb light, particularly in the UV spectrum, can be susceptible to photolysis. ekb.eg The benzyl group and the tetrazole ring in this compound can both absorb UV radiation, potentially making the compound photolytically unstable. The specific decomposition products upon photolysis are not well-documented in the literature but could involve radical pathways or rearrangements similar to thermal decomposition.

Hydrolytic stability refers to a compound's resistance to degradation in water. This process is highly dependent on pH and temperature. nih.gov While specific data on the hydrolytic stability of this compound is scarce, the stability of the tetrazole ring itself is generally high. However, the exocyclic C-N bond could be susceptible to hydrolysis under strongly acidic or basic conditions, which could lead to the cleavage of the benzylamine (B48309) group to form 5-aminotetrazole and benzyl alcohol or related products. The introduction of bulky groups near a hydrolysable bond can sometimes enhance hydrolytic stability through steric hindrance. chemrxiv.orgchemrxiv.org

Coordination Chemistry and Metal Organic Frameworks Featuring 5 Benzylaminotetrazole Ligands

Ligand Design Principles and Coordination Modes of Tetrazoles

The design of ligands is a crucial aspect of constructing coordination polymers with desired topologies and properties. Tetrazoles, five-membered heterocyclic rings containing four nitrogen atoms, are particularly interesting building blocks. nih.gov The nitrogen-rich nature of the tetrazole ring offers multiple potential coordination sites for binding to metal centers, leading to a variety of assembly possibilities. nih.govlifechemicals.com The coordination behavior of tetrazole ligands is influenced by factors such as the substituent at the C5 position, the nature of the metal ion, and the reaction conditions. rsc.org

The 5-benzylaminotetrazole ligand, featuring a benzylamino group at the 5-position, introduces additional structural features that can influence its coordination behavior. The benzyl (B1604629) group can participate in π-π stacking interactions, contributing to the stability and dimensionality of the resulting supramolecular structures.

Tetrazole-based ligands can exhibit a range of coordination modes, acting as monodentate, bidentate, or polydentate linkers. In its deprotonated form, the tetrazolate anion can coordinate to a metal center through one or more of its nitrogen atoms.

Monodentate Coordination: The ligand binds to a single metal center through one of the nitrogen atoms of the tetrazole ring. researchgate.net

Bidentate Coordination: The ligand can chelate to a single metal center using two adjacent nitrogen atoms or bridge two different metal centers. The chelating mode is common in the formation of stable five-membered rings with the metal ion.

Polydentate Coordination: In more complex structures, tetrazole derivatives can act as polydentate ligands, connecting multiple metal centers to form extended one-, two-, or three-dimensional networks.

The specific coordination mode adopted by this compound would depend on the interplay of electronic and steric factors, as well as the coordination preferences of the metal ion involved.

One of the most significant features of tetrazolate ligands is their ability to act as bridging ligands, connecting two or more metal centers to form polynuclear complexes and coordination polymers. nih.govresearchgate.net This bridging can occur through various combinations of the four nitrogen atoms in the tetrazole ring, leading to diverse structural motifs. The topology and conformation of the bridging ligand play a critical role in determining the magnetic and electronic properties of the resulting polynuclear complexes. nih.gov The flexibility of the benzylamino group in this compound could allow for different spatial arrangements, facilitating the formation of unique polynuclear architectures.

Synthesis and Structural Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes and coordination polymers involving tetrazole ligands is typically achieved through solvothermal or hydrothermal methods. rsc.org These techniques involve the reaction of a metal salt with the ligand in a suitable solvent at elevated temperatures and pressures, promoting the crystallization of the desired product. The choice of metal ion is crucial in directing the final structure of the coordination architecture. acs.org

Transition metals are widely used in the construction of coordination polymers due to their variable oxidation states and diverse coordination geometries. mdpi.com The interaction of this compound with 3d transition metals like manganese, iron, copper, and zinc could lead to the formation of a wide array of energetic coordination compounds. rsc.orgsapub.orgresearchgate.net The properties of these complexes can be tailored by varying the metal center and the accompanying anions. rsc.org The synthesis of such complexes often involves the reaction of the ligand with the corresponding metal salt in a suitable solvent. mdpi.com

Table 1: Examples of Transition Metal Coordination Polymers with Tetrazole-based Ligands

Metal Ion Ligand Resulting Structure Reference
Zinc(II) Pyrazinyl tetrazolate 3D Supramolecular Network acs.org
Cadmium(II) Pyrazinyl tetrazolate 1D Chain Structure acs.org
Silver(I) Pyrazinyl tetrazolate 2D Layered Polymer acs.org

This table is illustrative of tetrazole coordination chemistry in general, as specific data for this compound is not available.

While less common than transition metals, main group elements can also form coordination complexes. The coordination chemistry of this compound with main group metals is an area that remains largely unexplored but holds potential for the discovery of novel structures and properties.

Lanthanide ions are known for their unique luminescent and magnetic properties, making them attractive for the construction of functional MOFs. rsc.orgrsc.org The coordination of lanthanide ions with tetrazole-based ligands can lead to highly luminescent materials. researchgate.net The synthesis of lanthanide-organic frameworks (LnOFs) often involves solvothermal methods, reacting a lanthanide salt with the organic ligand. rsc.org The large size and high coordination numbers of lanthanide ions can lead to complex and high-dimensional structures.

The coordination chemistry of actinide elements with tetrazole ligands is a specialized area of research. For instance, uranyl nitrate (B79036) has been reacted with tetrazole-acetate ligands to form coordination complexes where the uranium atom is bonded to the oxygen atoms of the ligand's carboxylate groups. arkat-usa.org

Supramolecular Assembly and Self-Organization in Coordination Compounds

Supramolecular assembly is the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions. acs.org In the context of coordination chemistry, self-assembly processes driven by metal-ligand coordination bonds are a powerful tool for the bottom-up construction of complex architectures. nih.govrsc.org

For coordination compounds featuring this compound, several types of non-covalent interactions can play a significant role in the supramolecular assembly:

Hydrogen Bonding: The amino group in this compound can act as a hydrogen bond donor, while the nitrogen atoms of the tetrazole ring can act as acceptors. These interactions can link individual complex units into higher-dimensional networks. acs.org

π-π Stacking: The benzyl group of the ligand can participate in π-π stacking interactions with adjacent aromatic rings, further stabilizing the crystal structure and influencing the packing of the molecules.

The interplay of these non-covalent forces, along with the primary metal-ligand coordination, directs the self-organization of the molecules into specific crystalline forms, ranging from discrete mononuclear complexes to extended 3D frameworks. acs.org The conditions under which the assembly takes place, such as solvent and temperature, can significantly influence the final structure and morphology of the resulting material.

Hydrogen Bonding Interactions

A comprehensive search of available scientific literature and structural databases did not yield specific examples of metal-organic frameworks or coordination polymers incorporating the this compound ligand. Consequently, a detailed analysis of its hydrogen bonding interactions within such metallic frameworks cannot be provided at this time.

Stacking Interactions

Similarly, there is a lack of specific experimental data in the refereed literature concerning the stacking interactions of this compound within metal-organic frameworks. Stacking interactions, particularly π-π stacking, are common in structures containing aromatic rings and play a crucial role in the stabilization and assembly of supramolecular structures.

Advanced Spectroscopic and Diffraction Techniques for Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 5-Benzylaminotetrazole in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional NMR experiments are fundamental to the structural characterization of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The signals from the aromatic protons of the benzyl (B1604629) group typically appear in the downfield region, while the methylene (B1212753) (-CH2-) protons and the amine (-NH-) proton show characteristic chemical shifts.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. The carbon atoms of the phenyl ring, the methylene carbon, and the tetrazole ring carbon all resonate at characteristic chemical shifts, confirming the carbon framework of the compound. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives

Nucleus Chemical Shift (δ) in ppm Assignment
¹H~7.3 (multiplet)Phenyl group protons
¹H~4.5 (singlet/doublet)Methylene (-CH2-) protons
¹HVariableAmine (-NH-) proton
¹³C~155Tetrazole ring carbon (C5)
¹³C~137Phenyl group quaternary carbon
¹³C~128-129Phenyl group CH carbons
¹³C~45Methylene (-CH2-) carbon
Note: Exact chemical shifts can vary depending on the solvent and specific derivative.

Two-dimensional (2D) NMR techniques provide deeper insights into the molecular structure by revealing correlations between different nuclei. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. epfl.chemerypharma.compressbooks.pub It is invaluable for unambiguously assigning the ¹³C signals based on the more easily assigned ¹H spectrum. emerypharma.com For this compound, HSQC would show a correlation between the methylene protons and the methylene carbon, as well as correlations between the aromatic protons and their respective carbons. epfl.chemerypharma.compressbooks.pub

COSY (Correlation Spectroscopy): The COSY spectrum identifies protons that are coupled to each other, typically on adjacent carbons. epfl.chprinceton.edu In this compound, COSY correlations would be observed among the protons of the phenyl ring, helping to confirm their relative positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, regardless of whether they are directly bonded. princeton.edu NOESY is particularly useful for determining stereochemistry and conformation. For instance, it could show spatial proximity between the methylene protons and the ortho-protons of the phenyl ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of the bonds within a molecule. mt.comsepscience.com These methods are excellent for identifying the functional groups present in this compound. mt.comsepscience.com While both are based on molecular vibrations, their selection rules differ, often providing complementary information. edinst.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule. Key functional groups in this compound give rise to characteristic absorption bands.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. sepscience.com It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. mt.com

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group/Bond Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
N-HStretching3400 - 3200IR, Raman
C-H (aromatic)Stretching3100 - 3000IR, Raman
C-H (aliphatic)Stretching3000 - 2850IR, Raman
C=N (tetrazole ring)Stretching1650 - 1550IR, Raman
C=C (aromatic ring)Stretching1600 - 1450IR, Raman
N-N=N (tetrazole ring)Stretching1300 - 1200IR, Raman

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. acdlabs.comlibretexts.org

Upon ionization in the mass spectrometer, the this compound molecule forms a molecular ion (M+•). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. Depending on the ionization technique used (e.g., electron impact), the molecular ion can be energetically unstable and break apart into smaller, characteristic fragment ions. acdlabs.comwpmucdn.com

Common fragmentation pathways for this compound would likely involve the cleavage of the bond between the benzyl group and the amino group, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Other fragmentations could involve the loss of nitrogen (N₂) from the tetrazole ring. The analysis of these fragmentation patterns helps to confirm the connectivity of the molecule. nih.gov

X-ray Diffraction Crystallography for Solid-State Structures

X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uol.de It provides detailed information on bond lengths, bond angles, and intermolecular interactions. carleton.edu

For single crystal X-ray diffraction, a well-formed single crystal of this compound is irradiated with a beam of X-rays. youtube.com The resulting diffraction pattern is used to construct an electron density map, from which the positions of the individual atoms can be determined with high precision. uol.de This technique allows for the unambiguous determination of the molecular structure, including the planarity of the tetrazole and phenyl rings and the conformation of the benzylamino substituent. carleton.eduuhu-ciqso.esbruker.com

Table 3: Illustrative Crystallographic Data for a 5-Substituted Tetrazole Derivative

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Note: The values in this table are for illustrative purposes and do not represent the actual data for this compound, which would need to be determined experimentally.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the characterization of crystalline solids. This non-destructive method provides detailed information about the atomic and molecular structure of a material, making it an indispensable tool in the fields of materials science, chemistry, and pharmaceuticals. By analyzing the diffraction pattern produced when a powdered sample is exposed to X-rays, researchers can identify crystalline phases, determine crystal structures, and assess the purity of a bulk sample.

The principles of PXRD are rooted in the constructive interference of monochromatic X-rays and a crystalline sample. When X-rays interact with the electron clouds of atoms in a crystal lattice, they are scattered in all directions. In a crystalline material, where atoms are arranged in a periodic and ordered manner, the scattered X-rays will interfere with one another. Constructive interference occurs only when the conditions of Bragg's Law (nλ = 2d sinθ) are met, where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between crystal lattice planes, and 'θ' is the angle of incidence. The resulting diffraction pattern is a unique fingerprint of the crystalline solid, with a specific set of diffraction peaks at characteristic 2θ angles.

A typical PXRD analysis of a this compound sample would involve grinding the crystalline solid into a fine powder to ensure a random orientation of the crystallites. This powder is then mounted in a sample holder and placed in a diffractometer. The sample is irradiated with a monochromatic X-ray beam, and a detector records the intensity of the diffracted X-rays as a function of the 2θ angle.

The resulting diffractogram would be a plot of intensity versus 2θ. The positions of the diffraction peaks provide information about the unit cell dimensions of the crystal, while the intensities of the peaks are related to the arrangement of atoms within the unit cell. The full width at half maximum (FWHM) of the peaks can give an indication of the crystallite size and strain within the material. A highly crystalline sample of this compound would exhibit sharp, well-defined peaks, whereas an amorphous or poorly crystalline sample would produce a broad, featureless pattern.

Detailed research findings from a hypothetical PXRD study of this compound would involve the indexing of the diffraction pattern to determine the unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal. This information is critical for a complete structural elucidation of the compound. Furthermore, PXRD can be used to identify different polymorphic forms of this compound, which are different crystalline structures of the same molecule. Polymorphism is a critical consideration in the pharmaceutical industry, as different polymorphs can exhibit different physical properties, such as solubility and bioavailability.

To provide a concrete example, a hypothetical set of PXRD data for a crystalline form of this compound is presented in the table below. This data is for illustrative purposes only and is not based on experimental results.

2θ (degrees)d-spacing (Å)Relative Intensity (%)
10.58.4285
12.86.91100
15.25.8245
18.74.7460
21.14.2170
23.53.7830
25.93.4450
28.33.1525

This table showcases the kind of data that would be obtained from a PXRD experiment. The '2θ' column lists the angles at which diffraction peaks are observed. The 'd-spacing' is calculated from the 2θ values using Bragg's Law and represents the distance between the crystal lattice planes that give rise to the diffraction. The 'Relative Intensity' is the intensity of each peak relative to the most intense peak in the pattern (set to 100%).

Theoretical and Computational Chemistry Studies of 5 Benzylaminotetrazole

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the fundamental properties of 5-benzylaminotetrazole at the molecular level. These computational approaches offer a powerful lens through which to examine the molecule's electronic characteristics and the subtle interplay of its various isomeric forms.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic behavior of this compound is governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally signifies higher reactivity.

DFT calculations, often employing the B3LYP functional with a 6-31G basis set, are commonly used to determine the energies of these orbitals. For tetrazole derivatives, the HOMO is typically characterized by π-orbitals distributed across the tetrazole ring and the amino substituent, while the LUMO is often a π* anti-bonding orbital. The precise energy values are sensitive to the specific computational method and basis set employed.

Table 1: Representative Frontier Molecular Orbital Energies for Aminotetrazole Derivatives

Tautomer EHOMO (eV) ELUMO (eV) Energy Gap (eV)
1H-5-Aminotetrazole -7.21 1.54 8.75

Note: These values are illustrative for the parent 5-aminotetrazole (B145819) and can be expected to be similar for this compound. The benzyl (B1604629) group will likely introduce additional molecular orbitals and may slightly alter the energy levels.

Tautomerism and Isomeric Preferences

A key feature of 5-substituted aminotetrazoles is the existence of different tautomeric and isomeric forms. For this compound, the primary tautomers of interest are the 1H and 2H forms, which differ in the position of the proton on the tetrazole ring. Additionally, the exocyclic amino group can exist in either an amino or an imino form.

Computational studies on the parent 5-aminotetrazole have shown that the 2H-amino tautomer is generally the most stable form in the gas phase. nih.govacs.org This preference is attributed to favorable electronic delocalization and intramolecular interactions. The 1H-amino tautomer is typically slightly higher in energy, followed by the imino tautomers which are significantly less stable. nih.govacs.org The introduction of a benzyl group is not expected to fundamentally alter this order of stability, although the precise energy differences may vary.

Table 2: Relative Stabilities of 5-Aminotetrazole Tautomers

Tautomer Relative Energy (kJ/mol)
2H-5-Aminotetrazole 0.0
1H-5-Aminotetrazole +15.5

Data adapted from studies on 5-aminotetrazole and provides a likely trend for this compound. nih.gov

Spectroscopic Parameter Prediction

Computational methods are also employed to predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can aid in the interpretation of experimental data and the structural elucidation of the compound.

DFT calculations can provide vibrational frequencies corresponding to the various bond stretching and bending modes in the molecule. For this compound, characteristic IR peaks would include N-H stretching vibrations for the amino group and the tetrazole ring, C-H stretching from the benzyl group and the aromatic ring, and various ring stretching and deformation modes.

Similarly, NMR chemical shifts can be calculated to predict the 1H and 13C NMR spectra. The calculated shifts for the protons and carbons in the benzyl group and the tetrazole ring would be expected to be in good agreement with experimental values, aiding in the assignment of the observed signals.

Reaction Mechanism Studies Through Computational Approaches

Computational chemistry provides a powerful toolkit for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate the energy barriers that govern the reaction rate.

Transition State Analysis

The synthesis of 5-substituted tetrazoles often involves the cycloaddition of an azide (B81097) with a nitrile or a related precursor. nih.gov Computational studies can be used to locate the transition state for this cyclization step. The geometry of the transition state provides crucial information about the concerted or stepwise nature of the reaction. For the formation of the tetrazole ring, a concerted [3+2] cycloaddition mechanism is often proposed.

In the context of the decomposition of aminotetrazoles, transition state analysis has been used to identify the lowest energy pathways. For the parent 2H-5-aminotetrazole, the initial step in the unimolecular decomposition is predicted to be the elimination of N2 to form a metastable intermediate. nih.govacs.org

Energetic Profiles of Reactions

By calculating the energies of reactants, transition states, intermediates, and products, a complete energetic profile of a reaction can be constructed. This profile reveals the activation energies for each step of the reaction, allowing for the identification of the rate-determining step.

For the unimolecular decomposition of 2H-5-aminotetrazole, the calculated activation barrier for the initial N2 elimination is approximately 153.7 kJ/mol. nih.govacs.org The subsequent decomposition of the intermediate has a lower energy barrier. The 1H-tautomer follows a similar decomposition pathway with a slightly higher activation energy of 169.2 kJ/mol. nih.govacs.org The imino tautomer has a significantly higher decomposition barrier, proceeding through the elimination of hydrazoic acid (HN3) and cyanamide (B42294) (NH2CN) with an activation energy of around 199.5 kJ/mol. nih.govacs.org These findings underscore the greater thermal stability of the amino tautomers compared to the imino form.

Table 3: Calculated Activation Energies for the Unimolecular Decomposition of 5-Aminotetrazole Tautomers

Tautomer Decomposition Products Activation Energy (kJ/mol)
2H-5-Aminotetrazole N2 + CH3N3 (metastable) 153.7 nih.govacs.org
1H-5-Aminotetrazole N2 + CH3N3 (metastable) 169.2 nih.govacs.org

These computational studies provide a detailed and nuanced understanding of the chemical behavior of this compound, from its fundamental electronic properties to its reactivity in chemical transformations.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of molecules, including their conformational changes and intermolecular interactions.

In the context of this compound, MD simulations can be employed to understand how individual molecules interact with each other in a condensed phase, such as in a crystal lattice or in solution. These simulations can reveal the nature and strength of various non-covalent interactions, which are crucial for determining the bulk properties of the material.

Key Intermolecular Interactions Investigated by MD Simulations:

Hydrogen Bonding: The tetrazole ring and the amino group in this compound are capable of forming strong hydrogen bonds. The N-H donors of the amino group and the tetrazole ring can interact with the nitrogen atoms of the tetrazole ring, which act as hydrogen bond acceptors. MD simulations can identify the specific hydrogen bonding networks, their geometries (bond lengths and angles), and their lifetimes. For instance, simulations can track the formation and breaking of hydrogen bonds between the N-H of the amino group and the N4 atom of the tetrazole ring of a neighboring molecule. In simulations of similar energetic cocrystals containing tetrazole derivatives, radial distribution function analysis has been used to confirm the prominent role of hydrogen bonds in the crystal structure. researchgate.net

π-π Stacking: The benzyl group and the tetrazole ring are both aromatic systems. MD simulations can elucidate the presence and geometry of π-π stacking interactions between these aromatic rings of adjacent molecules. These interactions, arising from the alignment of the π-orbitals, contribute significantly to the crystal packing and stability. The simulations can provide information on the distance between the centroids of the interacting rings and their relative orientations (e.g., parallel-displaced or T-shaped).

Illustrative Data from MD Simulations of a Hypothetical this compound Crystal:

Interaction TypeAverage Distance (Å)Average Angle (°)Estimated Contribution to Lattice Energy
N-H···N (Amino to Tetrazole)2.0170High
N-H···N (Tetrazole to Tetrazole)2.1165Moderate
π-π Stacking (Benzyl-Benzyl)3.5 (centroid-centroid)-Moderate
π-π Stacking (Benzyl-Tetrazole)3.8 (centroid-centroid)-Low

Note: This table is illustrative and based on general principles of intermolecular interactions in similar molecular systems. Specific data for this compound would require dedicated MD simulation studies.

By quantifying these interactions, MD simulations can help predict various macroscopic properties, such as crystal density, sublimation enthalpy, and mechanical properties, which are directly influenced by the strength and nature of the intermolecular forces.

Structure-Property Relationship (SPR) Elucidation Using Computational Metrics

Structure-Property Relationship (SPR) studies aim to establish a correlation between the molecular structure of a compound and its macroscopic properties. Computational chemistry provides a range of metrics derived from quantum mechanical calculations, such as Density Functional Theory (DFT), which can be used to quantify aspects of a molecule's electronic structure and reactivity. These metrics serve as powerful descriptors in SPR models.

For this compound, DFT calculations can be performed to obtain various electronic and structural parameters. The B3LYP functional with a 6-31G* basis set is a commonly used level of theory for such calculations on organic molecules. nih.gov

Key Computational Metrics for SPR Elucidation:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties.

HOMO Energy (EHOMO): This is related to the molecule's ability to donate electrons. A higher EHOMO indicates a better electron donor.

LUMO Energy (ELUMO): This is related to the molecule's ability to accept electrons. A lower ELUMO indicates a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. rsc.orgresearchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack.

Negative Potential Regions (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. In this compound, these are expected to be located around the nitrogen atoms of the tetrazole ring.

Positive Potential Regions (Blue): These regions are electron-deficient and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the one attached to the amino group and the tetrazole ring.

Global Reactivity Descriptors: These are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity.

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Illustrative Computational Metrics for this compound (Calculated at the B3LYP/6-31G level):*

Computational MetricIllustrative ValueProperty Correlation
EHOMO-6.5 eVElectron donating ability
ELUMO-0.8 eVElectron accepting ability
ΔE (HOMO-LUMO Gap)5.7 eVChemical stability, reactivity
Dipole Moment3.5 DPolarity, intermolecular forces
Electronegativity (χ)3.65 eVTendency to attract electrons
Chemical Hardness (η)2.85 eVResistance to charge transfer

Note: This table presents illustrative values based on typical ranges for similar organic molecules. Actual calculated values for this compound would require specific DFT computations.

By correlating these computational metrics with experimentally determined properties (e.g., thermal stability, solubility, reactivity), quantitative structure-property relationship (QSPR) models can be developed. These models can then be used to predict the properties of new, related compounds, thereby accelerating the process of materials discovery and design.

Exploration of Advanced Chemical Applications for 5 Benzylaminotetrazole Derivatives

Design Principles for Energetic Materials

The design of new energetic materials is a sophisticated process focused on achieving a careful balance of energy output, stability, and sensitivity. Derivatives of 5-benzylaminotetrazole are of interest in this field primarily due to the properties conferred by the tetrazole ring, which is a common building block in the development of high-energy-density materials.

A primary strategy in the design of energetic materials is to maximize nitrogen content. Upon decomposition, high-nitrogen compounds generate large volumes of gaseous dinitrogen (N₂), a very stable molecule. The formation of the strong triple bond in N₂ gas releases a significant amount of energy, which is a major contributor to the explosive or propulsive force of the material. The tetrazole ring in this compound is composed of four nitrogen atoms and one carbon atom, making it an exceptionally nitrogen-rich heterocycle.

Table 1: Comparison of Nitrogen Content in Energetic Moieties


Energetic MoietyChemical FormulaNitrogen Content (% by weight)
TetrazoleCH₂N₄80.0%
TriazoleC₂H₃N₃60.8%
Nitro Group-NO₂30.4%
Azide (B81097) Group-N₃100% (for the group itself)

Oxygen balance (OB or Ω) is a crucial concept in the design of energetic materials. It measures the degree to which a molecule contains enough oxygen to fully oxidize its carbon and hydrogen atoms to carbon dioxide (CO₂) and water (H₂O) during decomposition.

The formula for calculating oxygen balance for a compound with the formula CaHbNcOd is:

Ω% = [ (d - 2a - b/2 ) / Molecular Weight ] * 1600

An oxygen balance of zero indicates that the molecule has the exact amount of oxygen needed for complete combustion. A positive oxygen balance means there is excess oxygen, while a negative oxygen balance signifies an oxygen deficiency. Most energetic materials with only carbon, hydrogen, and nitrogen are highly oxygen-negative.

For the parent compound this compound (C₈H₉N₅), the oxygen balance is calculated as follows:

Molecular Formula: C₈H₉N₅O₀

Molecular Weight: 175.19 g/mol

Ω% = [ (0 - 2*8 - 9/2) / 175.19 ] * 1600 = -188.4%

Material Science Applications and Design

Beyond energetic applications, the structural features of this compound derivatives make them attractive candidates for the design of novel functional materials, including polymers, supramolecular assemblies, and sensors.

The development of advanced materials often relies on the predictable assembly of molecular building blocks into larger, ordered structures. This compound possesses distinct features that enable its use in both coordination polymers and supramolecular materials.

Coordination Polymers: The tetrazole ring contains four nitrogen atoms, which can act as effective ligands for coordinating with metal ions. The lone pairs of electrons on the nitrogen atoms can form coordinate bonds with various metals, leading to the formation of one-, two-, or three-dimensional coordination polymers. The structure and properties of these polymers can be tuned by selecting different metal centers and by modifying the substituents on the benzylaminotetrazole backbone. This approach allows for the design of materials with specific magnetic, porous, or catalytic properties.

Supramolecular Materials: Supramolecular assembly is governed by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The this compound structure is rich in functionalities that promote these interactions. The amino group (-NH-) is a hydrogen bond donor, while the nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors. Furthermore, the benzyl (B1604629) group's aromatic ring can participate in π-π stacking interactions with other aromatic systems. By strategically modifying the molecule, chemists can program these interactions to guide the self-assembly of the molecules into well-defined architectures like fibers, sheets, or gels. These materials are often responsive to external stimuli, a key feature for creating "smart" materials.

The design of chemical sensors and optical materials often requires molecules with specific electronic and photophysical properties. Nitrogen-rich heterocyclic compounds, particularly those containing aromatic rings, are frequently explored for these applications. While research specifically on this compound is emerging, its structural similarity to other successful optical materials, such as benzimidazole (B57391) derivatives, suggests significant potential. researchgate.net

The key design principles for developing sensors from these derivatives would involve:

Fluorescence: The conjugated system formed by the benzyl group and the tetrazole ring could provide a basis for intrinsic fluorescence. The emission properties could be sensitive to the local environment, allowing for the detection of analytes. For instance, the binding of a metal ion to the tetrazole ring or a change in pH could alter the electronic structure and modulate the fluorescence intensity or wavelength, forming the basis of a sensor.

Chromogenic Sensing: The molecule could be functionalized with chromophoric groups that change color upon interaction with a target analyte. The nitrogen atoms of the tetrazole ring could serve as binding sites that trigger a conformational or electronic change in the molecule, leading to a visible color change.

Integration into Materials: These molecules could be incorporated into polymer matrices or onto surfaces to create solid-state sensors. The benzyl group can be modified to include polymerizable functionalities, allowing the molecule to be covalently integrated into a larger material framework.

Catalysis and Organocatalysis in Organic Transformations

Organocatalysis is a branch of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. This field has grown rapidly as a complementary approach to traditional metal-based catalysis. The design of organocatalysts often relies on the presence of specific functional groups that can interact with substrates and facilitate their transformation.

The this compound scaffold possesses features that are characteristic of certain classes of organocatalysts. The multiple nitrogen atoms within the tetrazole ring are Lewis basic sites. These lone pairs of electrons can interact with electrophilic substrates, activating them towards a subsequent reaction. For example, they could function as general base catalysts, abstracting a proton to generate a more reactive nucleophile.

Furthermore, the amino group can be part of a hydrogen-bonding network that helps to orient substrates within the catalytic pocket, mimicking the action of enzymes. By modifying the benzyl group, it is possible to create a chiral environment around the catalytically active tetrazole core, which could enable the development of asymmetric organocatalysts for producing enantiomerically enriched products. The potential for this compound derivatives to act as catalysts in reactions such as Michael additions, aldol (B89426) reactions, or acyl transfers is an area ripe for exploration, based on the known reactivity of similar nitrogen-rich heterocyclic systems.

Heterogeneous and Homogeneous Catalysis

The tetrazole moiety, a key feature of this compound, serves as an effective structural component in the design of both heterogeneous and homogeneous catalysts. The multiple nitrogen atoms in the tetrazole ring act as potent coordination sites for transition metals, which are at the heart of many catalytic processes.

In homogeneous catalysis , tetrazole derivatives are utilized as ligands that can modify the reactivity and selectivity of metal centers. These metallo-organic complexes are soluble in the reaction medium, allowing for high activity and selectivity under mild conditions. For instance, palladium(II) and platinum(II) complexes with pyridyltetrazole ligands have been explored for their catalytic potential. researchgate.net The coordination of the tetrazole nitrogen atoms to the metal center is crucial for the formation and stability of the catalytically active species. researchgate.net

For heterogeneous catalysis , tetrazole-based ligands can be immobilized on solid supports, such as polymers or nanoparticles. This approach combines the high efficiency of homogeneous catalysts with the practical benefits of heterogeneous systems, including ease of separation from the reaction mixture and potential for catalyst recycling. For example, tetrazole-functionalized polymers have been used as supports for palladium complexes, creating efficient and reusable catalysts for cross-coupling reactions.

Ligand Design for Metal-Catalyzed Reactions

The design of ligands is a critical aspect of modern transition metal-catalyzed reactions, as the ligand's structure dictates the catalyst's activity, selectivity, and stability. rsc.org Tetrazole derivatives, including those related to this compound, are attractive candidates for ligand design due to their unique electronic and steric properties.

The tetrazole ring is rich in non-bonding electron pairs on its four nitrogen atoms, making it an excellent N-donor ligand for a variety of metal ions. researchgate.net This coordination ability is fundamental to its role in catalysis. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the ligand plays a pivotal role in facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. snnu.edu.cnlibretexts.orgyonedalabs.com

The design of tetrazole-based ligands can be fine-tuned to control the outcome of a reaction. For example, introducing bulky substituents on the tetrazole or its associated groups can create a specific steric environment around the metal center, influencing regioselectivity and enantioselectivity. Similarly, the electronic properties of the substituents can modulate the electron density at the metal, thereby affecting the catalyst's reactivity. The table below illustrates examples of azole-based ligands used in palladium-catalyzed coupling reactions, highlighting the versatility of such N-heterocycles in catalyst design.

Ligand TypeMetal CatalystReaction TypeReference
PyridyltetrazolePalladium(II) / Platinum(II)General Catalysis researchgate.net
Imidazole-based LigandsPalladium(II)Heck Reaction researchgate.net
N-Heterocyclic Carbene (NHC)Palladium(II)General Catalysis nih.gov
Phosphino-TriazolePalladium(0)Suzuki-Miyaura Coupling snnu.edu.cnnih.gov

Principles of Prodrug Design and Bioisosteric Replacements

In medicinal chemistry, prodrug design and bioisosteric replacement are key strategies for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. A prodrug is an inactive compound that is converted into an active drug in vivo, while a bioisostere is a chemical substituent that can replace another group without significantly altering the molecule's biological activity, yet improving its other properties.

The core principle of prodrug design is to overcome barriers to a drug's utility, such as poor solubility, low bioavailability, or chemical instability. ekb.eg This is often achieved by masking a polar functional group with a temporary, more lipophilic moiety, which is later cleaved by metabolic enzymes to release the active drug. ekb.eg

Bioisosterism is used to modify a lead compound to enhance its potency, selectivity, or metabolic profile. nih.gov The replacement of a functional group with a bioisostere can alter the molecule's size, shape, electronic distribution, and physicochemical properties to improve its interaction with a biological target or its absorption, distribution, metabolism, and excretion (ADME) profile.

Tetrazole as a Carboxylic Acid Bioisostere

The 5-substituted-1H-tetrazole ring is one of the most successful and widely used bioisosteres for the carboxylic acid group in drug design. researchgate.net This substitution is a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs, including the antihypertensive medication losartan. The rationale for this replacement is based on the remarkable similarity in the physicochemical properties of the two functional groups.

Both carboxylic acids and 5-substituted-1H-tetrazoles are acidic, with comparable pKa values, meaning they are both largely deprotonated to form an anion at physiological pH (7.4). mdpi.com The tetrazolate anion, like the carboxylate anion, is planar and can effectively delocalize its negative charge across the ring system. This allows it to mimic the electrostatic and hydrogen bonding interactions of a carboxylic acid with its biological target.

However, the tetrazole ring offers several advantages over the carboxylic acid group. It is generally more metabolically stable and resistant to biological degradation pathways that target carboxylic acids. nih.gov Furthermore, the tetrazolate anion is typically more lipophilic than the corresponding carboxylate, which can lead to improved membrane permeability and oral bioavailability. researchgate.net

PropertyCarboxylic Acid (-COOH)5-Substituted Tetrazole (-CN₄H)Significance in Drug Design
pKa ~4.2 - 4.5~4.5 - 4.9Similar acidity ensures both are ionized at physiological pH, allowing for similar ionic interactions with receptors. nih.govmdpi.com
Geometry of Anion Planar (Resonance)Planar (Aromatic System)Allows for similar spatial orientation and interaction within a receptor's binding site.
Metabolic Stability Susceptible to reduction and conjugationGenerally resistant to metabolic pathwaysLeads to longer duration of action and potentially improved pharmacokinetic profile. nih.gov
Lipophilicity (of anion) LowerHigherCan improve absorption and ability to cross biological membranes. researchgate.net

Strategies for Modulating Physicochemical Properties

The physicochemical properties of tetrazole derivatives like this compound can be strategically modulated by chemical modification. These modifications can influence the compound's acidity, lipophilicity, solubility, and tautomeric equilibrium, which in turn affect its biological activity and pharmacokinetic profile.

One key aspect is the tautomerism of the 5-substituted tetrazole ring, which exists as an equilibrium between the 1H- and 2H-tautomers. The position of this equilibrium is influenced by several factors:

Substituents: Electron-withdrawing groups at the 5-position tend to favor the 2H-tautomer. mdpi.com Bulky substituents can also favor the 2H form due to steric effects. mdpi.com

Solvent: Low-polarity solvents generally favor the less polar 2H-tautomer, whereas the more polar 1H-tautomer is predominant in polar solutions. mdpi.com

Functionalization of the molecule provides another avenue for property modulation. For instance, introducing substituents onto the benzyl group of this compound can systematically alter its lipophilicity (LogP). Adding lipophilic groups (e.g., halogens, alkyl chains) will increase the LogP, potentially enhancing membrane permeability, while adding polar groups (e.g., hydroxyl, carboxyl) will decrease it, improving aqueous solubility. Similarly, the introduction of nitro groups or the formation of N-bridges can significantly alter properties like density and thermal stability. nih.gov

Modification StrategyPhysicochemical Property AffectedExample EffectReference
Substituent at C5-position Acidity (pKa), Tautomeric EquilibriumElectron-withdrawing groups favor the 2H-tautomer. mdpi.com
Solvent Polarity Tautomeric EquilibriumLow-polarity solvents favor the 2H-tautomer. mdpi.com
N-Alkylation/Substitution Lipophilicity, Tautomerism is fixedPrevents tautomerization and can increase lipophilicity. core.ac.uk
Functionalization of Side Chains Lipophilicity (LogP), SolubilityAdding polar groups to the benzyl ring increases water solubility. nih.gov

Analytical Reagent Development and Methodology

The inherent coordination properties of the tetrazole ring make its derivatives, including those related to this compound, valuable candidates for the development of analytical reagents, particularly for the detection of ions. africanjournalofbiomedicalresearch.com The nitrogen-rich heterocycle can act as a chelating ligand, binding selectively to specific metal ions or anions. mdpi.com This binding event can be designed to produce a measurable signal, such as a change in color or fluorescence, forming the basis of a chemical sensor. researchgate.net

The typical methodology for using these tetrazole-based reagents is spectrophotometry or fluorometry. ekb.egijmr.net.inekb.egresearchgate.net In this approach, a solution of the tetrazole-based chemosensor exhibits a certain absorbance or emission spectrum. Upon the addition of a sample containing the target ion, the sensor selectively forms a complex with the ion. This complexation alters the electronic structure of the sensor molecule, leading to a distinct and quantifiable change in the spectrum (e.g., a shift in wavelength or an increase/decrease in intensity). researchgate.net

For example, a tetrazole derivative incorporated into a larger conjugated system can act as a fluorescent "turn-on" sensor. In its free state, the molecule may be non-fluorescent, but upon binding to a target ion like Al(III) or Zn(II), a conformational change or inhibition of a quenching process can lead to a dramatic increase in fluorescence intensity. researchgate.net The concentration of the ion can then be determined by measuring this change. These methods are often highly sensitive, allowing for the detection of ions at very low concentrations. mdpi.commdpi.com

Tetrazole-Based SensorTarget Ion(s)Analytical MethodDetection PrincipleReference
Coumarin-Tetrazole DerivativeF⁻Colorimetry & FluorometryIntramolecular proton transfer nih.gov
1-[(1H-tetrazol-5-ylimino)methyl]naphthalen-2-olAl(III), Zn(II)Fluorometry ("Turn-on")Inhibition of ESIPT* researchgate.net
Azulene-Tetrazole Azo DyePb(II), Cd(II), Cu(II), Hg(II)Anodic Stripping VoltammetryElectrochemical complexation mdpi.com
Azulene-Tetrazole Azo DyePb(II), Hg(II)UV-Vis SpectrophotometryFormation of Me(II)L₂ complexes mdpi.com
Tetrazole Schiff BasesAl, Ni, Cr, CuUV-Vis SpectrophotometryHypsochromic shift upon complexation africanjournalofbiomedicalresearch.com

*ESIPT: Excited State Intramolecular Proton Transfer

Future Directions and Emerging Research Avenues

Integration with Advanced Manufacturing Technologies

The pharmaceutical and chemical industries are increasingly adopting advanced manufacturing technologies to improve efficiency, safety, and quality. For 5-Benzylaminotetrazole, the integration of these technologies, particularly continuous flow chemistry, represents a promising future direction.

Continuous flow manufacturing offers a paradigm shift from traditional batch processing. ispe.orgnih.govispe.org This technology involves the continuous movement of reactants through a reactor, enabling precise control over reaction parameters such as temperature, pressure, and reaction time. acs.orgmit.eduyoutube.com For the synthesis of tetrazole derivatives, flow chemistry has been shown to be a safe and efficient method, particularly in handling potentially hazardous reagents like azides. acs.orgmit.edu The confined and controlled environment of a microreactor significantly mitigates the risks associated with explosive intermediates. mit.edumit.edu

Recent studies have demonstrated the successful synthesis of 1-substituted and 5-substituted 1H-tetrazoles using continuous-flow methods, achieving high yields in short reaction times. acs.orgacs.org These processes often utilize packed-bed reactors with immobilized reagents, simplifying purification and reducing waste. acs.org The application of these principles to the synthesis of this compound could lead to a more streamlined, scalable, and safer production process.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Tetrazoles

Parameter Traditional Batch Synthesis Continuous Flow Synthesis
Safety Higher risk with hazardous reagents Enhanced safety due to small reaction volumes
Scalability Challenging and often requires re-optimization Readily scalable by extending operation time
Process Control Limited control over reaction parameters Precise control over temperature, pressure, and time
Efficiency Can be time-consuming with lower yields Rapid reactions with potentially higher yields

| Waste Generation | Higher due to workup and purification steps | Minimized waste through in-line purification |

This table provides a generalized comparison based on literature for tetrazole synthesis and highlights the potential advantages of adopting continuous flow manufacturing for this compound.

Sustainable and Environmentally Benign Chemical Processes

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including tetrazoles. benthamdirect.comeurekaselect.combenthamdirect.comjchr.orgjchr.org Future research on this compound will likely focus on developing more sustainable and environmentally benign synthetic routes.

Key areas of development include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, ethanol, or solvent-free conditions. benthamdirect.comjchr.org

Catalysis: Employing heterogeneous or recyclable catalysts to minimize waste and improve reaction efficiency. eurekaselect.com Copper-catalyzed [3+2] cycloaddition of sodium azide (B81097) to nitriles is a notable green method for tetrazole synthesis. jchr.orgjchr.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, often through multicomponent reactions (MCRs). eurekaselect.combenthamdirect.com The Ugi-azide reaction is a powerful MCR for generating tetrazole diversity. eurekaselect.com

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption.

Table 2: Green Chemistry Approaches in Tetrazole Synthesis

Green Chemistry Principle Application in Tetrazole Synthesis Potential Benefit for this compound
Alternative Solvents Water-mediated and solvent-free reactions. benthamdirect.com Reduced environmental impact and easier product isolation.
Catalysis Use of copper complexes and other recyclable catalysts. eurekaselect.comjchr.org Increased reaction efficiency and reduced catalyst waste.
Atom Economy Multicomponent reactions like the Ugi-azide process. eurekaselect.com Higher efficiency and reduced formation of byproducts.

| Energy Efficiency | Microwave-assisted synthesis. | Faster reaction times and lower energy consumption. |

This table summarizes green chemistry strategies that could be applied to the synthesis of this compound to enhance its sustainability profile.

Interdisciplinary Research Synergies and Novel Applications Development

The unique structural features of the tetrazole ring make this compound a versatile scaffold for the development of novel applications across multiple disciplines. researchgate.netbohrium.comnih.govlifechemicals.combeilstein-journals.org

Medicinal Chemistry: Tetrazole derivatives are recognized as important pharmacophores in drug discovery, often serving as bioisosteres for carboxylic acids. nih.govbeilstein-journals.org This substitution can enhance metabolic stability, lipophilicity, and bioavailability. nih.gov Future research could explore the potential of this compound and its derivatives as therapeutic agents, targeting a wide range of diseases. researchgate.netnih.gov

Materials Science: The high nitrogen content of the tetrazole ring makes it a candidate for the development of energetic materials. nih.govresearchgate.netresearchgate.netumich.edu Research into energetic cocrystals of this compound could lead to new materials with tailored properties, balancing energy output with stability. nih.govresearchgate.netresearchgate.net Furthermore, the coordinating ability of the tetrazole nitrogen atoms makes it a valuable ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.govnih.govmdpi.comresearchgate.net These materials have potential applications in gas storage, catalysis, and sensing.

Coordination Chemistry: The benzylamino substituent can be further functionalized to create multidentate ligands for the synthesis of novel coordination compounds with interesting magnetic, optical, or catalytic properties. nih.govnih.govresearchgate.net The interplay between the tetrazole ring and the benzylamino side chain can lead to unique coordination geometries and functionalities.

Table 3: Potential Interdisciplinary Applications of this compound

Field Potential Application Rationale
Medicinal Chemistry Development of new therapeutic agents. researchgate.netnih.govbeilstein-journals.org The tetrazole ring acts as a stable bioisostere for carboxylic acids. nih.gov
Materials Science Creation of novel energetic materials and cocrystals. nih.govresearchgate.net High nitrogen content contributes to energetic properties. researchgate.netresearchgate.net

| Coordination Chemistry | Design of functional metal-organic frameworks (MOFs). nih.govmdpi.com | Tetrazole nitrogens are effective coordinating sites for metal ions. nih.gov |

This table outlines the promising interdisciplinary research avenues for this compound, driven by its unique chemical structure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Benzylaminotetrazole, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis of tetrazole derivatives typically involves cyclization reactions. For this compound, a plausible route could involve the reaction of benzylamine with nitriles or cyanamides under acidic or thermal conditions. For example, tetrazole formation via [2+3] cycloaddition between sodium azide and nitriles (e.g., benzyl cyanide) in the presence of ammonium chloride has been reported for similar compounds . Reaction optimization may include varying solvents (e.g., DMF, THF), catalysts (e.g., ZnBr₂), and temperature (80–120°C). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate high-purity products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the benzylamino and tetrazole moieties. For instance, the NH proton in the tetrazole ring typically appears as a broad singlet at δ 10–12 ppm, while aromatic protons resonate at δ 6.5–7.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurement (e.g., ESI⁺ mode) validates molecular formula.
  • HPLC-PDA : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% recommended for biological assays) .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

  • Methodological Answer :

  • In vitro cytotoxicity : Use MTT or resazurin assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme inhibition : Screen against target enzymes (e.g., kinases, proteases) via fluorescence-based or colorimetric assays (e.g., NADH-coupled assays).
  • Antimicrobial activity : Employ microdilution methods against bacterial/fungal strains (e.g., S. aureus, C. albicans) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, DFT) guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., EGFR, COX-2). Focus on hydrogen bonding with the tetrazole NH and π-π stacking with the benzyl group .
  • DFT calculations : Analyze electronic properties (HOMO-LUMO gaps, electrostatic potentials) to correlate with reactivity or stability. Software like Gaussian 16 with B3LYP/6-31G(d) basis sets is standard .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., variable IC₅₀ values)?

  • Methodological Answer :

  • Replicate assays : Ensure consistency in cell lines (ATCC-verified), incubation times, and assay protocols.
  • Validate purity : Impurities (e.g., unreacted starting materials) may skew results. Use orthogonal analytical methods (HPLC, LC-MS) .
  • Contextualize data : Compare with structurally analogous compounds (e.g., benzothiazole derivatives) to identify trends in substituent effects .

Q. How can in silico ADMET profiling improve the pharmacokinetic optimization of this compound derivatives?

  • Methodological Answer :

  • ADMET prediction : Tools like SwissADME or ADMETLab2.0 predict solubility, permeability (LogP), and CYP450 inhibition. For tetrazoles, prioritize low LogP (<3) to enhance bioavailability .
  • Metabolic stability : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using StarDrop or MetaSite .

Data-Driven Research Challenges

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound analogs?

  • Methodological Answer :

  • Substituent variation : Synthesize derivatives with electron-withdrawing (e.g., -NO₂, -Cl) or donating (-OCH₃) groups on the benzyl ring.
  • Bioisosteric replacement : Replace the tetrazole ring with 1,2,4-triazole or oxadiazole to assess scaffold flexibility .
  • Multivariate analysis : Use PCA or PLS regression to correlate structural descriptors (e.g., Hammett σ) with activity .

Q. What protocols ensure safe handling and long-term storage of this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Store at -20°C in airtight, light-protected containers under inert gas (argon) to prevent degradation.
  • Safety : Use PPE (gloves, goggles) and fume hoods during synthesis. Tetrazoles may release toxic gases (e.g., NH₃) under decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.